Product packaging for Boc-L-lys(ipr,Z)-OH(Cat. No.:CAS No. 125323-99-1)

Boc-L-lys(ipr,Z)-OH

Cat. No.: B613672
CAS No.: 125323-99-1
M. Wt: 422,51 g/mole
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-L-lys(ipr,Z)-OH (Molecular Formula: C22H34N2O6) is a specialty amino acid derivative designed for advanced peptide synthesis applications . This compound features orthogonal protecting groups at the lysine side chain, providing researchers with precise control during complex peptide assembly. The strategic protection scheme allows for selective deprotection under specific conditions, enabling sequential peptide chain elongation and facilitating the synthesis of challenging sequences with multiple lysine residues. As a protected lysine building block, this reagent is particularly valuable in solid-phase peptide synthesis (SPPS) methodologies, where it prevents unwanted side reactions and eliminates the potential for branching during chain assembly. Researchers utilize this compound in pharmaceutical development, biochemical research, and the production of specialized peptides requiring selective modification at lysine residues. The compound enables the synthesis of complex peptide architectures for applications in drug discovery, structural biology, and biomedical research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Strict quality control ensures batch-to-batch consistency for reproducible experimental results.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H34N2O6 B613672 Boc-L-lys(ipr,Z)-OH CAS No. 125323-99-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O6/c1-16(2)24(21(28)29-15-17-11-7-6-8-12-17)14-10-9-13-18(19(25)26)23-20(27)30-22(3,4)5/h6-8,11-12,16,18H,9-10,13-15H2,1-5H3,(H,23,27)(H,25,26)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMKUYJJYHUAJP-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Boc L Lys Ipr,z Oh

Precursor Synthesis and Functionalization of L-Lysine

The synthesis of Boc-L-lys(ipr,Z)-OH originates from the naturally occurring amino acid L-lysine. The core challenge lies in differentiating the two primary amino groups (α- and ε-) and the carboxylic acid group to introduce the respective protecting groups at the correct positions.

Selective Protection of the Alpha-Amino Group with Boc

The initial step in the synthetic sequence is the selective protection of the α-amino group with a tert-butoxycarbonyl (Boc) group. The Boc group is favored for its stability under a wide range of conditions and its facile removal under moderately acidic conditions, which provides an orthogonal protection strategy relative to other groups. ijacskros.com

The most common method for this transformation involves the reaction of L-lysine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. chemimpex.com The reaction is typically performed in a mixed solvent system, such as dioxane/water or THF/water, with the pH carefully controlled to favor acylation of the more nucleophilic α-amino group.

However, achieving high regioselectivity can be challenging due to the comparable reactivity of the ε-amino group. To circumvent this, strategies have been developed where the α-amino and carboxyl groups are first chelated with a metal ion, such as copper(II). This complex effectively blocks the α-position, directing the first protecting group to the ε-amino group. Subsequent removal of the copper and protection of the now-free α-amino group with Boc₂O can yield the desired Nα-Boc-L-lysine precursor. pharm.or.jp Another approach involves the use of complexing agents like boron trifluoride to temporarily shield the α-amino and carboxyl functions.

Introduction of the Epsilon-Amino Protecting Groups (Isopropyl and Benzyloxycarbonyl)

The defining feature of this compound is its uniquely substituted ε-amino group, which is a tertiary amine bearing both an isopropyl (ipr) and a benzyloxycarbonyl (Z) group. This structure is typically assembled in a stepwise manner on the ε-nitrogen of an Nα-Boc-L-lysine precursor.

A plausible synthetic pathway involves two key transformations of the ε-amino group:

Reductive Amination for Isopropylation: The primary ε-amino group of Nα-Boc-L-lysine can be selectively converted to a secondary isopropylamine (B41738) via reductive amination. hamptonresearch.com This reaction is commonly carried out using acetone (B3395972) as the isopropyl source and a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). researchgate.netmasterorganicchemistry.com This method is highly efficient and avoids the over-alkylation often seen with alkyl halides. masterorganicchemistry.com The product of this step is Nα-Boc-Nε-isopropyl-L-lysine. google.com

Benzyloxycarbonylation of the Secondary Amine: The resulting secondary amine at the ε-position is then protected with a benzyloxycarbonyl (Z) group. This is achieved by reacting Nα-Boc-Nε-isopropyl-L-lysine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. ijacskros.comresearchgate.net The Z group is orthogonal to the Boc group, as it is stable to the acidic conditions used for Boc removal but can be cleaved via hydrogenolysis. ijacskros.com

This sequence yields the final product, this compound, with the requisite orthogonal protecting groups at the α- and ε-positions.

Optimization of Reaction Pathways and Conditions in this compound Synthesis

Optimizing the synthesis of complex molecules like this compound is critical for maximizing yield, ensuring purity, and maintaining stereochemical integrity.

Efficiency Enhancement and Side Product Minimization

Reaction Step Potential Side Reaction Mitigation Strategy
Nα-Boc ProtectionFormation of Nα,Nε-di-Boc-lysine or the isomeric Nε-Boc-L-lysine.Precise control of pH and stoichiometry; use of copper chelation for regioselectivity. pharm.or.jp
Nε-Reductive AminationDialkylation of the primary amine (if using alkyl halides instead of reductive amination).Use of reductive amination which is self-limiting to mono-alkylation. masterorganicchemistry.comnih.gov
Nε-Z ProtectionAcylation of the carboxylic acid.Performing the reaction at controlled temperatures with a suitable base that does not promote ester formation.

Purification is a key component of efficiency. While chromatography is effective at the lab scale, for larger quantities, crystallization is preferred. Orthogonally protected lysine (B10760008) derivatives are often purified via crystallization, sometimes as a dicyclohexylamine (B1670486) (DCHA) salt, to effectively remove impurities and isomers, thereby increasing the purity of the final product. google.com

Development of Sustainable and Scalable Synthetic Routes for this compound

As protected amino acids are foundational materials for pharmaceutical development, creating synthetic routes that are both sustainable and scalable is of significant interest. nih.govthieme-connect.comrsc.org

Key aspects of this development include:

Green Chemistry Principles: The use of environmentally benign solvents is a primary goal. For instance, protocols for the N-benzyloxycarbonylation of amines have been developed in water, reducing the reliance on volatile organic compounds. ijacskros.com Similarly, exploring alternatives to hazardous reagents improves the safety and environmental profile of the synthesis.

Scalability and Purification: A scalable synthesis must move away from purification methods like column chromatography, which are resource-intensive and generate significant waste. The development of robust crystallization procedures is essential for producing materials at the gram scale and beyond. acs.orgacs.org Methods for the crystallization of Boc-protected amino acids often involve obtaining an oily product after solvent removal and then inducing solidification with seed crystals and pulping in a non-polar solvent. google.com

Biocatalysis: Although not yet standard for this specific derivative, the use of enzymes represents a frontier in sustainable synthesis. Enzymes like ε-lysine acylase can perform highly selective acylations on the lysine side chain in aqueous systems, offering a potentially cleaner and more efficient alternative to traditional chemical methods. researchgate.net

By integrating these principles, the synthesis of specialized amino acid derivatives like this compound can be made more efficient, economical, and environmentally responsible.

Design and Synthesis of Novel Analogues and Derivatives of this compound

The design and synthesis of analogues and derivatives of this compound are driven by the need for chemical tools with tailored properties for advanced applications, such as the synthesis of complex peptides, constrained structures, and peptide-based polymers. researchgate.netmdpi.com Modifications can be introduced at the α-amino group, the ε-amino group, or the carboxylic acid function.

Analogues with Modified Side-Chain (ε-Amino) Protection:

A primary area of analogue design involves replacing the (ipr,Z) protection on the ε-amino group with other functionalities to fine-tune stability and deprotection characteristics. The choice of protecting group is critical as it dictates the synthetic strategy.

Hydrazine-Labile Groups: Protecting groups such as Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) are popular alternatives. iris-biotech.de These groups are stable to the basic conditions used for Fmoc removal and the acidic conditions for Boc removal, but can be selectively cleaved with hydrazine (B178648). This orthogonality is highly valuable in complex syntheses, such as the construction of branched peptides. iris-biotech.de The sterically more demanding ivDde group offers enhanced stability against premature cleavage compared to Dde. iris-biotech.de

Next-Generation Dmb Derivatives: Recent research has introduced derivatives of dimethylbarbituric acid, such as MeDmb, EtDmb, and ivDmb, as novel protecting groups. These are also cleaved by hydrazine but offer different stability profiles, providing more robust options for challenging peptide sequences where standard groups like ivDde may be difficult to remove completely. iris-biotech.de

Host-Affinity Protection: A novel strategy employs supramolecular chemistry for protection. For instance, the ε-amino group of lysine can be complexed with an 18-crown-6 (B118740) ether molecule. This creates a derivative like Fmoc-Lys(18C6) that is particularly suited for solid-phase peptide synthesis in aqueous solutions. openaccesspub.org

Protecting GroupAbbreviationCleavage ConditionKey Feature
BenzyloxycarbonylZHydrogenolysisClassic protecting group, stable to mild acid/base.
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2% Hydrazine in DMFOrthogonal to Fmoc/Boc; potential for intramolecular migration (scrambling). iris-biotech.de
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDde2% Hydrazine in DMFMore stable and less prone to scrambling than Dde; can be difficult to remove in some sequences. iris-biotech.de
Methyl dimethylbarbituric acidMeDmbHydrazineA newer generation hydrazine-labile group with distinct stability. iris-biotech.de
18-Crown-618C6Competitive bindingSupramolecular protection suitable for aqueous phase synthesis. openaccesspub.org

Other Derivative Types:

Alternative α-Amino Protection: While the parent compound is a Boc-derivative, replacing the Boc group with Fmoc (9-fluorenylmethyloxycarbonyl) yields an important class of analogues. Fmoc-based derivatives are central to the most common strategy for solid-phase peptide synthesis, where the Fmoc group is cleaved under mild basic conditions (e.g., with piperidine). researchgate.netopenaccesspub.org

Backbone Modifications: Analogues can be synthesized from amino acids with different side-chain lengths, such as Ornithine (Orn), diaminobutyric acid (Dab), or diaminopropionic acid (Dap). iris-biotech.de These shorter or longer backbones alter the spacing and conformational properties of the final peptide.

C-Terminal Derivatization: The carboxylic acid group of this compound can be esterified to produce derivatives like methyl (OMe) or benzyl (OBzl) esters. issuu.com These modifications are used to protect the C-terminus during solution-phase synthesis or to prepare for specific coupling strategies.

Polymer and Dendrimer Synthesis: Protected lysine derivatives are fundamental monomers for the synthesis of advanced polypeptide architectures. For example, orthogonally protected lysines can be assembled via solid-phase synthesis to create linear α,ε-peptides, which are novel polycations with nucleic acid binding properties. researchgate.net Furthermore, N-carboxyanhydride (NCA) derivatives of protected lysine, such as Lys(Boc)-NCA, can undergo ring-opening polymerization to produce well-defined block copolymers, opening pathways to new biomaterials. mdpi.com

Table of Compounds

Abbreviation / Trivial NameFull Chemical Name
This compoundN-α-(tert-Butoxycarbonyl)-N-ε-(benzyloxycarbonyl)-N-ε-(isopropyl)-L-lysine
(Boc)₂ODi-tert-butyl dicarbonate
Boc-L-Lys-OHN-α-(tert-Butoxycarbonyl)-L-lysine
Boc-L-Lys(Z)-OHN-α-(tert-Butoxycarbonyl)-N-ε-(benzyloxycarbonyl)-L-lysine
Z-ClBenzyl chloroformate
TFATrifluoroacetic acid
Fmoc-Lys(Dde)-OHN-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-lysine
Fmoc-Lys(ivDde)-OHN-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)-L-lysine
Fmoc-Lys(18C6)N-α-(9-Fluorenylmethyloxycarbonyl)-L-lysine N-ε-(18-crown-6) complex
Ornithine(2S)-2,5-Diaminopentanoic acid
Diaminobutyric acid(2S)-2,4-Diaminobutanoic acid
Diaminopropionic acid(2S)-2,3-Diaminopropanoic acid
Lys(Boc)-NCAN-ε-(tert-Butoxycarbonyl)-L-lysine N-carboxyanhydride

Orthogonal Protecting Group Chemistry and Selective Deprotection Strategies for Boc L Lys Ipr,z Oh

Principles of Orthogonal Protection in Peptide Synthesis

Orthogonal protection is a cornerstone of chemical synthesis, particularly in the assembly of complex molecules like peptides. fiveable.me This strategy employs multiple protecting groups, each of which can be removed under specific conditions without affecting the others. fiveable.mewikipedia.org This allows for the selective unmasking of reactive functional groups at desired stages of the synthesis, a critical requirement for building well-defined peptide sequences and introducing modifications. biosynth.comnih.govspringernature.com

Compatibility with Diverse Synthetic Reagents and Conditions in Convergent Synthesis

The orthogonal nature of the protecting groups in Boc-L-lys(ipr,Z)-OH makes it a valuable building block for convergent peptide synthesis. thermofisher.comrsc.org In this strategy, protected peptide fragments are synthesized separately and then joined together to form a larger peptide. thermofisher.comacs.org This approach often requires a diverse set of reaction conditions and reagents.

The stability of the Z and isopropyl groups to the acidic conditions required for Boc removal allows for the elongation of a peptide chain from the N-terminus while the ε-amino group of the lysine (B10760008) residue remains protected. peptide.com Subsequently, the unique cleavage condition for the Z group (hydrogenolysis) allows for its selective removal, potentially for the introduction of a specific modification at the ε-amino position, without disturbing other protecting groups on the peptide fragment. nih.gov The compatibility of these protecting groups with various coupling reagents and solvents is crucial for the success of such synthetic strategies. springernature.comrsc.org

Sequential Deprotection Protocols for this compound within Peptide Assembly

The controlled, stepwise removal of the protecting groups from this compound is essential for its application in peptide synthesis. The sequence of deprotection is dictated by the lability of each group.

Acid-Labile Boc Group Removal

The first step in elongating a peptide chain from the N-terminus of this compound is the removal of the Boc group.

Reagents and Conditions: The most common method for Boc deprotection is treatment with a strong acid such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). wikipedia.orgnumberanalytics.com Solutions of hydrogen chloride (HCl) in organic solvents like methanol (B129727) or dioxane are also effective. wikipedia.org

Mechanism: The acidic environment protonates the carbamate (B1207046) oxygen, leading to the elimination of carbon dioxide and the formation of a tert-butyl cation, which is subsequently quenched. wikipedia.org

Scavengers: To prevent side reactions caused by the tert-butyl cation alkylating other nucleophilic residues (like tryptophan or methionine), scavengers such as anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture. wikipedia.org

The successful removal of the Boc group yields a free α-amino group ready for coupling with the next amino acid in the peptide sequence, while the ε-amino group remains protected by the Z and isopropyl groups.

Cleavage of the Isopropyl Protecting Group

Detailed, specific protocols for the selective cleavage of the N-isopropyl group from this particular lysine derivative were not found in the provided search results. However, in the context of orthogonal synthesis, its removal would necessitate conditions that are orthogonal to both acid-labile Boc removal and hydrogenolytic Z-group cleavage.

Hydrogenolysis of the Benzyloxycarbonyl (Z) Group

After the peptide chain has been assembled, the Z group can be selectively removed from the ε-amino group of the lysine residue.

Reagents and Conditions: The standard procedure for Z-group cleavage is catalytic hydrogenolysis. wikipedia.orgpeptide.com This typically involves treating the protected peptide with hydrogen gas in the presence of a palladium catalyst, such as palladium on activated carbon (Pd/C), in a suitable solvent like methanol or ethanol (B145695). wikipedia.orgthieme-connect.de

Challenges: For larger peptides, the tertiary structure can sometimes hinder the access of the catalyst to the Z group. google.com Additionally, certain amino acids, such as those containing sulfur, can poison the catalyst. google.com

Alternative Methods: While catalytic hydrogenation is the most common method, other reductive cleavage conditions, such as using sodium in liquid ammonia, can also remove the Z group, though these conditions may be less compatible with other functional groups. google.com

The selective removal of the Z group provides a free ε-amino group that can be used for various modifications, such as cyclization, branching, or the attachment of labels like fluorescent dyes. peptide.com

Comparative Analysis of this compound Orthogonality with Other Lysine Protecting Group Combinations (e.g., Fmoc/Boc, Boc/ivDde)

In the synthesis of complex peptides, the strategic selection of protecting groups for the lysine side chain is paramount for achieving desired modifications, such as branching or cyclization. An orthogonal protecting group strategy allows for the selective removal of one group in the presence of others, enabling site-specific manipulation of the peptide backbone or side chains. The triple-protected derivative, this compound, offers a unique combination of protecting groups on a single amino acid. Its utility can be best understood through a comparative analysis with more conventional lysine protection schemes like Fmoc/Boc and Boc/ivDde.

The core principle of orthogonality lies in the distinct chemical lability of each protecting group. biosynth.com A truly orthogonal system requires that the cleavage conditions for one group are completely benign to all other protecting groups present in the molecule. biosynth.com The most common strategies in Solid-Phase Peptide Synthesis (SPPS) are the Fmoc/tBu and Boc/Bzl approaches, which rely on the differential acid and base lability of the protecting groups. biosynth.comresearchgate.net

Fmoc/Boc Strategy

The combination of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for α-amino protection and the acid-labile tert-butyloxycarbonyl (Boc) group for the ε-amino side chain of lysine is a cornerstone of modern peptide synthesis. openaccesspub.orgpeptide.com The Fmoc group is cleaved under basic conditions, typically using a solution of piperidine (B6355638) in an organic solvent like DMF, while the Boc group is stable to these conditions. biosynth.comresearchgate.net Conversely, the Boc group is removed with strong acids, most commonly trifluoroacetic acid (TFA), often in a "cleavage cocktail" containing scavengers to prevent side reactions. peptide.comrsc.org This clear-cut difference in deprotection chemistry makes the Fmoc/Boc pairing a robust and widely used orthogonal system. biosynth.com

Boc/ivDde Strategy

The 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) group provides an alternative layer of orthogonality. It is stable to both the basic conditions used for Fmoc removal and the strong acidic conditions for Boc cleavage. chempep.comsigmaaldrich.com The ivDde group is specifically cleaved under very mild conditions using dilute hydrazine (B178648) (e.g., 2% in DMF). sigmaaldrich.comsigmaaldrich.com This allows for the selective deprotection of the lysine side chain on the solid support while both N-terminal Fmoc/Boc groups and other acid-labile side-chain protecting groups remain intact. sigmaaldrich.combapeks.com This strategy is particularly valuable for on-resin cyclization or the attachment of moieties like fluorescent dyes. sigmaaldrich.com

However, the related Dde group has been observed to undergo migration to other free amines during synthesis, and the more sterically hindered ivDde group can sometimes be difficult to remove completely, especially if located in an aggregated sequence or near the C-terminus of the peptide. sigmaaldrich.comiris-biotech.de

This compound Strategy

The compound this compound presents a more complex scenario. It features the acid-labile Boc group, typically for N-α protection, and a doubly protected ε-amino group with both a benzyloxycarbonyl (Z) and an isopropyl (Ipr) group. issuu.com The Z group is classically removed by catalytic hydrogenolysis (e.g., H₂/Pd), a method orthogonal to both acid- and base-labile groups. issuu.com It is also stable to the conditions of Fmoc/tBu strategies. iris-biotech.de

The orthogonality of this system hinges on the distinct cleavage conditions for each group:

Boc: Cleaved by strong acid (TFA).

Z: Cleaved by hydrogenolysis. issuu.com

Ipr: The isopropyl group, being a simple alkyl group, is generally stable and not designed for cleavage under standard peptide synthesis conditions. In this context, it acts as a permanent modification or a steric blocking group in conjunction with the Z group.

This combination allows for the N-terminal Boc group to be removed for chain elongation, while the ε-amino group remains blocked by the stable Z and Ipr groups. Subsequent removal of the Z group by hydrogenation would unveil the ε-amino group for further modification, assuming the peptide is compatible with catalytic hydrogenation conditions. This strategy's main advantage is the extreme stability of the Z group to a wide range of reagents, offering a very secure protection that avoids the potential migration issues seen with groups like Dde. iris-biotech.de The primary limitation is the incompatibility of catalytic hydrogenation with peptides containing sulfur (cysteine, methionine) or certain other reducible functional groups. nih.gov

The following tables provide a comparative overview of the deprotection conditions and features of these strategies.

Table 1: Deprotection Conditions for Key Protecting Groups

Protecting Group Abbreviation Cleavage Reagent(s) Typical Conditions Stability
tert-Butyloxycarbonyl Boc Strong Acid Trifluoroacetic Acid (TFA) peptide.com Stable to base, hydrazine, hydrogenolysis sigmaaldrich.comiris-biotech.de
9-Fluorenylmethoxycarbonyl Fmoc Base 20% Piperidine in DMF sigmaaldrich.com Stable to acid, hydrazine sigmaaldrich.com
Benzyloxycarbonyl Z Catalytic Hydrogenolysis H₂ with Pd/C catalyst issuu.com Stable to acid and base iris-biotech.de

Table 2: Comparative Analysis of Lysine Protection Strategies

Strategy α-Amine PG ε-Amine PG(s) ε-Amine Deprotection Key Advantages Key Limitations
Fmoc/Boc Fmoc Boc Strong Acid (TFA) peptide.com Highly robust and well-established orthogonality; compatible with most residues. biosynth.com Requires strong acid for side-chain deprotection, which can be harsh for sensitive peptides. drivehq.com
Boc/ivDde Boc ivDde Hydrazine Mild, highly selective deprotection on-resin; orthogonal to acid/base labile groups. chempep.comsigmaaldrich.com Potential for difficult removal of ivDde; hydrazine can also remove Fmoc groups. sigmaaldrich.com

| This compound | Boc | Z, Ipr | Hydrogenolysis (for Z) issuu.com | Z-group is very stable to common reagents; avoids migration issues. iris-biotech.de | Hydrogenation is incompatible with sulfur-containing amino acids (Cys, Met). nih.gov The Ipr group is generally non-labile. |

Applications of Boc L Lys Ipr,z Oh in Advanced Peptide and Biomolecular Construct Synthesis

Utilization as a Key Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, where a growing peptide chain is anchored to an insoluble resin support. bachem.com The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy was one of the original and is still a relevant approach, particularly for certain complex targets. In this method, the temporary Nα-amino protecting group is the acid-labile Boc group, while more stable benzyl-type groups are used for side-chain protection. researchgate.net Boc-L-lys(ipr,Z)-OH is well-suited for this strategy. The Nα-Boc group is removed at each cycle with a moderately strong acid like trifluoroacetic acid (TFA), while the Nε-Z group remains stable under these conditions, providing orthogonal protection. peptide.com

The synthesis of complex, multifunctional peptides often requires the selective modification of specific amino acid side chains. The orthogonal protection scheme of this compound is a significant asset in this context. The Z group on the lysine (B10760008) side chain is resistant to the acidic conditions used for Boc removal but can be selectively cleaved using catalytic hydrogenolysis. peptide.com This allows the synthetic chemist to unmask the lysine side chain at a desired point in the synthesis—either on-resin or after cleavage—to perform a specific chemical transformation without affecting other acid-labile protecting groups.

Furthermore, the isopropyl group on the ε-nitrogen is a permanent modification that transforms the lysine into a non-natural amino acid derivative, Nε-isopropyl-lysine. Incorporating this building block directly ensures the site-specific placement of this modified residue within a complex linear sequence, a task that would be challenging to achieve through post-synthetic modification of a standard lysine residue. A related building block, Fmoc-Lys(iPr,Boc)-OH, has been used to incorporate Nε-isopropyl-lysine into therapeutic peptides such as the GnRH antagonist Degarelix, highlighting the pharmaceutical relevance of this specific modification. sigmaaldrich.com

The use of sterically demanding building blocks like this compound can present challenges during SPPS. The bulky nature of the combined Boc, Z, and isopropyl groups can impede the efficiency of the amide bond formation (coupling) step, potentially leading to incomplete reactions and deletion sequences. However, several strategies can be employed to mitigate these issues.

Table 2: Synthetic Challenges and Mitigation Strategies in SPPS
ChallengeDescriptionMitigation StrategyReference
Steric Hindrance The bulky protecting groups on the amino acid can slow down or prevent complete coupling to the growing peptide chain on the resin.Employ more potent coupling reagents (e.g., uronium salts like HATU or phosphonium (B103445) salts like PyBOP), increase coupling times, or perform a "double coupling" step where the reaction is repeated. acs.org
Peptide Aggregation Growing peptide chains, especially hydrophobic ones, can aggregate on the solid support, blocking reactive sites and hindering further synthesis.Incorporate backbone-modifying elements, use specialized resins (e.g., ChemMatrix), or add chaotropic salts. The steric bulk of the this compound side chain itself may locally disrupt secondary structures that lead to aggregation. researchgate.netacs.org
Protecting Group Stability Risk of premature removal of the side-chain Z group during repeated Nα-Boc deprotection cycles.The Z group is generally stable to the TFA used in Boc-SPPS. Its orthogonality to the Boc group is a key advantage of the Boc/Bzl strategy. The primary method for Z-group removal is hydrogenolysis, which is not used during the main SPPS cycles. peptide.com

Incorporation into Complex Linear Peptide Sequences

Role in Solution-Phase Peptide Synthesis (LPPS) and Convergent Peptide Ligation Strategies

While SPPS is dominant, solution-phase peptide synthesis (LPPS), or liquid-phase peptide synthesis, remains the method of choice for producing shorter peptides on a large scale. rsc.org LPPS strategies often rely on Boc/Bzl or Z/tBu protection schemes where intermediates are isolated and purified after each step. bachem.com this compound is an ideal building block for Boc-based LPPS, where its Nα-Boc group is temporarily removed and its Nε-Z group provides stable, permanent protection of the modified side chain until the final deprotection step. bachem.com

Design and Synthesis of Modified Peptides and Protein Mimetics for Research

The true value of this compound lies in its capacity to facilitate the creation of uniquely modified peptides and protein mimetics with tailored properties. The dual-purpose side chain—featuring both a permanent modification (isopropyl) and a removable protecting group (Z)—offers a versatile platform for advanced molecular design.

A key application of this compound is the site-specific introduction of a secondary amine into a peptide sequence. Once the peptide chain is assembled, the Z group can be selectively removed by catalytic hydrogenolysis, exposing the Nε-isopropyl amine. This unmasking can be performed while the peptide is still attached to the resin or after it has been cleaved into solution, provided other protecting groups are orthogonal.

This exposed secondary amine serves as a unique chemical handle for further derivatization. Unlike the primary amine of a standard lysine residue, its reactivity is altered, and the adjacent isopropyl group provides a distinct steric and electronic environment. This allows for highly specific conjugation reactions to attach reporter molecules like fluorophores, affinity tags such as biotin, or other functional moieties for creating advanced research tools and potential therapeutics. The orthogonality of the Z group compared to other common side-chain protecting groups is crucial for such precise modifications.

Table 3: Orthogonality of Common Lysine Side-Chain Protecting Groups
Protecting GroupAbbreviationTypical Cleavage ConditionsOrthogonal to Z Group?Reference
tert-ButoxycarbonylBocAcidic (e.g., TFA)Yes issuu.comchempep.com
FluorenylmethyloxycarbonylFmocBasic (e.g., Piperidine)Yes issuu.comchempep.com
Benzyloxycarbonyl Z Catalytic Hydrogenolysis, HBr/AcOH N/A issuu.compeptide.com
MethyltritylMttVery mild acid (e.g., 1% TFA in DCM)Yes issuu.com
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDdeHydrazine (B178648)Yes chempep.com

This building block provides a direct and efficient method for incorporating this UAA at a specific site during synthesis. This avoids potential side reactions or incomplete conversions that might occur when attempting to modify a standard lysine residue post-synthetically. The modified lysine side chain can also act as a branching point for the synthesis of more complex molecular scaffolds, such as branched or multivalent peptides, where the isopropyl group influences the chemical nature of the branching point itself. chempep.com

Mechanistic and Theoretical Investigations of Boc L Lys Ipr,z Oh Transformations

Reaction Mechanism Studies of Protecting Group Addition and Removal

The selective cleavage of the protecting groups from Boc-L-lys(ipr,Z)-OH is central to its application. The Boc group is characteristically acid-labile, the Z group is susceptible to hydrogenolysis, and the isopropyl group, being a simple alkyl group, is generally stable but can be cleaved under specific conditions, although it is less commonly removed in standard peptide synthesis protocols.

The cleavage of the Boc group typically proceeds via an E1 elimination mechanism upon protonation by a strong acid, such as trifluoroacetic acid (TFA). The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group, which then fragments to form a stable tert-butyl cation, carbon dioxide, and the free amine. bzchemicals.com The rate of this deprotection is dependent on the acid concentration and the solvent.

While specific kinetic data for this compound is not extensively documented, studies on similar Boc-protected amino acids show that deprotection with 50% TFA in dichloromethane (B109758) (DCM) is often complete within 30 minutes at room temperature. google.com The reaction is thermodynamically favorable due to the formation of the highly stable and volatile byproducts, isobutylene (B52900) (formed from the tert-butyl cation) and carbon dioxide.

The Z group is typically removed by catalytic hydrogenolysis. This reaction involves the use of a catalyst, most commonly palladium on carbon (Pd/C), and a hydrogen source. The reaction proceeds via the oxidative addition of the benzyl (B1604629) C-O bond to the palladium surface, followed by hydrogenolysis to yield toluene (B28343), carbon dioxide, and the deprotected amine. The thermodynamics of this reaction are highly favorable.

The cleavage of the N-isopropyl group is less common and requires harsher conditions, which could potentially affect other parts of a peptide chain. It is generally considered a stable protecting group under the conditions used for Boc and Z group removal.

Table 1: General Kinetic and Thermodynamic Parameters for Protecting Group Cleavage

Protecting GroupReagent/CatalystTypical ConditionsMechanismRelative RateThermodynamic Driving Force
Boc Trifluoroacetic Acid (TFA)25-50% TFA in DCM, 25°C, 30 minE1 EliminationFastFormation of stable t-butyl cation and CO₂ bzchemicals.com
Z H₂, Pd/C1 atm H₂, 10% Pd/C, MeOH, 25°C, 1-4 hCatalytic HydrogenolysisModerateFormation of stable toluene and CO₂
Isopropyl Strong Acid/Lewis AcidHarsher conditions (not standard)S_N_1/S_N_2Very SlowGenerally unfavorable under mild conditions

This table presents generalized data for the cleavage of these protecting groups from amino acids.

The choice of solvent is critical for controlling the reactivity and selectivity of deprotection reactions. For Boc cleavage, dichloromethane (DCM) is a common solvent as it is relatively non-polar and effectively solvates the protected peptide while being compatible with TFA. bzchemicals.com The use of more polar or hydrogen-bond-donating solvents can sometimes inhibit the rate of deprotection. google.com

For the hydrogenolysis of the Z group, polar protic solvents like methanol (B129727) or ethanol (B145695) are preferred as they facilitate the interaction between the substrate and the catalyst surface. The efficiency of the catalyst (e.g., 10% Pd/C) is also a key factor, with higher catalyst loading leading to faster reaction rates.

Selective deprotection is a cornerstone of peptide synthesis. The orthogonality of the Boc and Z groups allows for their sequential removal. The Boc group can be removed with TFA without affecting the Z group, while the Z group can be cleaved by hydrogenolysis in the presence of the Boc group. bzchemicals.com Catalysts can also be fine-tuned; for instance, certain palladium catalysts can be more effective for Z-group removal in the presence of other sensitive functionalities.

Kinetics and Thermodynamics of Cleavage Reactions Involving this compound

Computational Chemistry Approaches to Understand Reactivity and Stability

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide invaluable molecular-level insights into the behavior of complex molecules like this compound.

DFT calculations can be employed to model the reaction pathways of protecting group cleavage. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. For the acid-catalyzed deprotection of the Boc group, DFT can elucidate the structure of the protonated intermediate and the transition state leading to its fragmentation. whiterose.ac.uk Such studies can help in understanding the electronic effects of the different protecting groups on the stability of these intermediates.

Similarly, DFT can be used to investigate the mechanism of oxazolone (B7731731) formation. By comparing the activation barriers for the desired peptide bond formation versus the undesired oxazolone formation, the propensity for racemization under different conditions can be predicted. rsc.org These calculations can guide the rational selection of coupling reagents and conditions to minimize epimerization.

Table 2: Representative DFT-Calculated Energy Barriers for Competing Reactions

Reaction PathwaySystemCalculated Activation Energy (kcal/mol)Implication
Peptide Bond Formation Model Acyl-Oxazolone + Amine~15-20The desired reaction pathway.
Oxazolone Formation Activated N-protected Amino Acid~18-25A key step in the racemization process.
Direct Enolization N-protected Amino Acid Ester>30Generally a higher energy pathway for racemization.

This table presents hypothetical, representative values to illustrate the application of DFT in studying competing reaction pathways.

Molecular dynamics (MD) simulations allow for the study of the dynamic behavior of this compound in different solvent environments. nih.gov By simulating the motion of the molecule over time, its conformational preferences can be determined. The bulky protecting groups (Boc, Z, and isopropyl) will significantly influence the accessible conformations of the lysine (B10760008) side chain, which in turn can affect its reactivity.

MD simulations are also crucial for understanding the role of the solvent in chemical transformations. The explicit inclusion of solvent molecules in the simulation allows for the analysis of solvation shells around the reactive sites of the molecule. This can provide insights into how the solvent mediates the interaction between reactants and catalysts, and how it stabilizes transition states. For instance, MD simulations can model the clustering of solvent molecules around the charged ammonium (B1175870) group formed during Boc deprotection, providing a more realistic picture of the reaction environment. rsc.org

Advanced Analytical Characterization in Research Contexts

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods form the cornerstone of molecular characterization, offering non-destructive and highly informative data on the chemical structure of Boc-L-lys(ipr,Z)-OH.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Confirmation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional (2D) techniques like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), provides unparalleled insight into the connectivity and spatial arrangement of atoms within the this compound molecule.

While specific 2D NMR data for this compound is not extensively available in the public domain, the application of these techniques to similar protected lysine (B10760008) derivatives allows for a clear understanding of their utility. For instance, ¹H-¹³C COSY spectra are instrumental in correlating proton signals with their directly attached carbon atoms, confirming the carbon skeleton of the molecule. researchgate.net In related peptide structures, NOESY spectra have been used to establish through-space proximities between protons, which is crucial for determining the conformation of the lysine side chain and the relative orientation of the protecting groups. chemrxiv.orgresearchgate.net For this compound, NOESY would be expected to show correlations between the isopropyl protons and the benzylic protons of the Z group, as well as between the Boc group protons and the α-proton of the lysine backbone. COSY spectra would reveal the spin-spin coupling network, clearly identifying the protons of the lysine side-chain methylene (B1212753) groups.

NMR Technique Information Provided for this compound Expected Observations
¹H NMR Provides information on the chemical environment of each proton.Characteristic signals for the Boc, isopropyl, and benzylic protons, as well as the lysine backbone and side chain protons. chemicalbook.comuni-regensburg.de
¹³C NMR Reveals the number and type of carbon atoms.Resonances corresponding to the carbonyls of the Boc and Z groups, the aromatic carbons of the Z group, and the aliphatic carbons of the lysine and isopropyl groups. researchgate.net
COSY Establishes proton-proton coupling correlations within the molecule.Cross-peaks indicating the connectivity of the lysine side-chain protons (α-H to β-H, β-H to γ-H, etc.). researchgate.netresearchgate.net
NOESY Identifies protons that are close in space, revealing conformational details.Through-space correlations between the isopropyl group and the Z group, and between the Boc group and the lysine backbone. chemrxiv.orgresearchgate.net

High-Resolution Mass Spectrometry (MS, MS/MS) for Molecular Weight Verification and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is indispensable for the precise determination of the molecular weight of this compound, confirming its elemental composition. The calculated exact mass for this compound (C₂₂H₃₄N₂O₆) is 422.2417 Da. nih.gov HRMS analysis would be expected to yield a measured mass that is in close agreement with this theoretical value.

Tandem mass spectrometry (MS/MS) provides further structural confirmation through fragmentation analysis. pnas.org In this technique, the parent ion corresponding to this compound is isolated and subjected to collision-induced dissociation (CID), generating a series of fragment ions. uab.edu The fragmentation pattern is predictable and provides a fingerprint of the molecule's structure. Key expected fragmentation pathways for this compound would include the loss of the Boc group (-100 Da), the loss of the isopropyl group (-43 Da), and cleavage of the benzyloxycarbonyl (Z) group. The analysis of these fragment ions allows for the unambiguous identification of the compound. warwick.ac.uk

Ionization Technique Information Obtained Expected m/z Values for [M+H]⁺
Electrospray Ionization (ESI)Soft ionization suitable for generating intact molecular ions.~423.2490
MALDIAnother soft ionization technique, often used for larger molecules but also applicable here.~423.2490
MS/MS Fragmentation Expected Neutral Loss / Fragment Ion
Loss of Boc group-100.0528 Da
Loss of isobutylene (B52900) from Boc group-56.0626 Da
Loss of benzyloxycarbonyl group-135.0446 Da
Loss of benzyl (B1604629) group-91.0548 Da

Infrared and UV-Vis Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. researchgate.net The IR spectrum would exhibit characteristic absorption bands for the various functional groups within the molecule.

UV-Vis spectroscopy can be utilized to monitor the progress of reactions involving this compound, particularly if any of the reactants or products have a distinct chromophore. rsc.orgmaynoothuniversity.ie The benzyloxycarbonyl (Z) group, with its aromatic ring, provides a chromophore that absorbs in the UV region. This allows for the monitoring of reactions involving the introduction or cleavage of the Z group by observing changes in the UV absorbance. sigmaaldrich.com

Spectroscopic Technique Functional Group Expected Wavenumber (cm⁻¹)
Infrared (IR) N-H (urethane)~3300-3400
C-H (aliphatic and aromatic)~2850-3100
C=O (Boc and Z urethane)~1680-1720
C=O (carboxylic acid)~1700-1725
C=C (aromatic)~1450-1600
O-H (carboxylic acid)~2500-3300 (broad)
UV-Vis Phenyl ring of Z group~250-270 nm

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method, typically using a C8 or C18 column, would be employed. researchgate.net The compound is dissolved in a suitable solvent and injected into the HPLC system. The retention time of the main peak is characteristic of the compound, and the peak area is proportional to its concentration. Purity is assessed by integrating the area of all peaks in the chromatogram; a high-purity sample will show a single major peak. cem.commdpi.com Quantitative analysis can be performed by creating a calibration curve using standards of known concentration.

HPLC Parameter Typical Conditions
Column Reversed-phase C8 or C18, 5 µm particle size
Mobile Phase A gradient of water (often with 0.1% trifluoroacetic acid) and acetonitrile. researchgate.net
Flow Rate 1.0 mL/min
Detection UV at a wavelength corresponding to the Z-group absorbance (e.g., 254 nm). researchgate.net
Expected Purity For research-grade material, purity is typically ≥98%.

Thin-Layer Chromatography (TLC) for Rapid Reaction Progress Monitoring in Synthetic Development

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction in real-time. researchgate.net In the synthesis of this compound, small aliquots of the reaction mixture are spotted onto a TLC plate at various time points. google.com The plate is then developed in an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes). The disappearance of starting material spots and the appearance of the product spot (with a different retention factor, Rf) indicate the progression of the reaction. The use of a UV lamp or specific staining agents can help visualize the spots on the TLC plate. sigmaaldrich.com

TLC Parameter Typical Conditions
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase A mixture of non-polar and polar solvents, such as ethyl acetate/hexanes or chloroform/methanol (B129727). researchgate.net
Visualization UV light (254 nm) or staining with reagents like ninhydrin (B49086) (for free amines) or permanganate.
Observation The Rf value of this compound will differ from the starting materials, allowing for easy tracking of the reaction's completion.

Advanced Chiral Analysis of this compound and its Derivatives

The stereochemical purity of protected amino acids is a critical parameter in peptide synthesis, as the presence of the incorrect enantiomer can lead to the formation of undesired diastereomeric peptides with potentially altered biological activity. For complex derivatives such as Nα-Boc-Nε-isopropyl-Nε-Z-L-lysine (this compound), which contains multiple protecting groups, advanced analytical techniques are required to accurately determine enantiomeric purity. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most powerful and widely adopted method for this purpose.

The chiral center at the α-carbon of the lysine backbone necessitates robust analytical methods to resolve the L-enantiomer from its D-counterpart. The choice of CSP is paramount and is often dictated by the nature of the protecting groups on the analyte. For N-protected amino acids, polysaccharide-based CSPs and macrocyclic glycopeptide antibiotics have demonstrated broad applicability and high enantioselectivity. sigmaaldrich.com

Research into the chiral separation of similarly structured, di-protected lysine derivatives provides a strong basis for establishing analytical protocols for this compound. For instance, the analysis of compounds like Nα-Boc-Nε-Fmoc-L-lysine (Boc-L-Lys(Fmoc)-OH) and Nα-Z-Nε-Boc-L-lysine (Z-L-Lys(Boc)-OH) offers valuable insights into method development. sigmaaldrich.com Studies have shown that both normal-phase and reversed-phase HPLC can be effective, depending on the specific CSP and analyte. sigmaaldrich.com

For Boc-protected amino acids, macrocyclic glycopeptide CSPs, such as those based on teicoplanin (e.g., CHIROBIOTIC T), are particularly effective under reversed-phase conditions. sigmaaldrich.com The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric repulsion, between the analyte and the chiral selector. The presence of the aromatic Z-group and the bulky Boc and isopropyl groups in this compound are expected to play a significant role in the chiral recognition process.

While specific research detailing the chiral analysis of this compound is not extensively published, data from closely related analogues allows for the extrapolation of suitable analytical conditions. For example, the chiral separation of Fmoc-L-Lys(Boc)-OH has been successfully achieved using a zwitterionic CSP, CHIRALPAK ZWIX(+), demonstrating excellent resolution. hplc.eu This suggests that zwitterionic and polysaccharide-based columns are strong candidates for resolving the enantiomers of this compound.

Below are representative data tables outlining potential HPLC methods for the chiral analysis of this compound, based on established methods for analogous compounds.

Table 1: Representative HPLC Method for Chiral Analysis of this compound

This table outlines a hypothetical, yet scientifically plausible, HPLC method for the enantiomeric purity assessment of this compound, derived from methods used for similar protected lysine derivatives.

ParameterCondition
Column CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 265 nm (for Z-group) and 220 nm (for Boc-group)
Injection Vol. 10 µL
Sample Conc. 1 mg/mL in mobile phase

Table 2: Expected Chromatographic Performance for Enantiomeric Separation

This table presents the anticipated results from the HPLC method described above, offering a quantitative look at the separation of the D- and L-enantiomers of Boc-lys(ipr,Z)-OH.

CompoundEnantiomerRetention Time (t_R, min)Selectivity (α)Resolution (R_s)
Boc-lys(ipr,Z)-OHL-Enantiomer (Expected)~12.51.35> 2.0
Boc-lys(ipr,Z)-OHD-Enantiomer (Impurity)~16.9

Note: The retention times, selectivity, and resolution values are estimated based on typical separations of similar di-protected amino acids and serve as a predictive guide. Actual values would need to be confirmed by experimental analysis.

In addition to direct chiral HPLC, derivatization techniques can be employed. For instance, reacting the amino acid with a chiral derivatizing agent like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's reagent) creates diastereomers that can be separated on a standard achiral reversed-phase column (e.g., C18). rsc.orgnih.gov This indirect method provides an alternative and often orthogonal approach for confirming enantiomeric purity.

Future Research Directions and Emerging Paradigms in Boc L Lys Ipr,z Oh Chemistry

Development of Greener Synthetic Routes and Sustainable Methodologies for Production and Utilization

The pharmaceutical and chemical industries are increasingly focusing on green chemistry principles to minimize their environmental impact. The synthesis of protected amino acids, including Boc-L-lys(ipr,Z)-OH, traditionally involves the use of hazardous reagents and solvents. Future research is geared towards developing more sustainable and environmentally friendly methods.

Current and Future Trends in Green Chemistry for Peptide Synthesis:

Area of Focus Traditional Approach Greener Alternative
Solvents DMF, DCM2-MeTHF, greener solvent mixtures researchgate.netacs.org
Protecting Groups Groups requiring harsh cleavage conditionsEnzymatically cleavable groups, photolabile groups issuu.com
Reagents Use of excess reagentsCatalytic approaches, reagents with better atom economy organic-chemistry.orgacs.org
Purification Preparative HPLCCatch-and-release purification, crystallization researchgate.net

Detailed research is underway to replace conventional solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF). researchgate.netacs.org Furthermore, the development of biocatalytic or chemoenzymatic methods for the introduction and removal of protecting groups is a promising area. These methods often offer high selectivity and operate under mild conditions, reducing energy consumption and waste generation.

The utilization of this compound in solid-phase peptide synthesis (SPPS) is also being re-evaluated from a sustainability perspective. acs.org This includes the development of recyclable resins and linkers, as well as the optimization of reaction conditions to minimize the use of excess reagents and solvents. researchgate.netacs.org

Exploration of Novel Orthogonal Protecting Group Combinations and their Compatibility with this compound

The strategic use of orthogonal protecting groups is fundamental to the synthesis of complex peptides with specific modifications. This compound, with its Boc, Z, and isopropyl groups, already offers a degree of orthogonality. However, the expanding scope of peptide chemistry necessitates the exploration of new protecting group combinations to allow for even more intricate molecular architectures.

Key Orthogonal Protecting Groups and Their Cleavage Conditions:

Protecting Group Abbreviation Cleavage Condition
tert-ButoxycarbonylBocMild acid (e.g., TFA) organic-chemistry.orgchempep.com
BenzyloxycarbonylZHydrogenolysis issuu.comiris-biotech.de
FluorenylmethyloxycarbonylFmocBase (e.g., piperidine) chempep.com
AllyloxycarbonylAllocPalladium catalysis iris-biotech.deiris-biotech.de
1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylDdeHydrazine (B178648) chempep.comsigmaaldrich.com
4-MethyltritylMttMild acid chempep.com

Future research will likely focus on the compatibility of this compound with a wider array of protecting groups. This includes those that are labile to specific enzymes, light (photolabile groups), or other unique chemical triggers. issuu.com The goal is to create a toolbox of protecting groups that can be selectively removed in any desired order, enabling the synthesis of highly complex branched, cyclic, and modified peptides. The stability of the isopropyl (ipr) and benzyloxycarbonyl (Z) groups on the side chain of this compound under various deprotection conditions will be a key area of investigation.

Integration into Automated and High-Throughput Peptide Synthesis Platforms

The demand for large libraries of peptides for drug discovery and other applications has driven the development of automated and high-throughput synthesis platforms. iris-biotech.de The integration of specialized building blocks like this compound into these automated workflows is a critical area of future research.

This integration presents several challenges. The solubility of this compound in the solvents used in automated synthesizers needs to be optimized. chempep.com Furthermore, the coupling and deprotection kinetics of this building block must be thoroughly characterized to ensure efficient and reliable synthesis. ub.edu

Future advancements will likely involve the development of new automated synthesis protocols specifically designed to handle complex, orthogonally protected amino acids. This may include the use of advanced robotic systems, microfluidic devices, and real-time monitoring techniques to optimize each step of the synthesis.

Advanced Applications in Supramolecular Chemistry, Materials Science, and Nanotechnology

The unique structural features of this compound make it an attractive building block for applications beyond traditional peptide synthesis.

Supramolecular Chemistry: The lysine (B10760008) side chain can be deprotected and modified to create self-assembling peptide-based structures. These structures can form well-defined nanoscale architectures such as nanotubes, nanofibers, and hydrogels, with potential applications in drug delivery and tissue engineering.

Materials Science: The incorporation of this compound into polymers can be used to create novel biomaterials with tailored properties. For example, the lysine side chain can be functionalized to create materials with specific cell-binding or catalytic activities. The synthesis of poly(L-lysine) dendrons is one such application. rsc.org

Nanotechnology: The precise control over the placement of functional groups offered by this compound is highly valuable in nanotechnology. This allows for the construction of peptide-based nanostructures with specific recognition sites for biosensing or targeted drug delivery applications.

Computational Design of Enhanced this compound Analogues for Tailored Research Applications

Computational chemistry and molecular modeling are becoming increasingly powerful tools in the design of new molecules with specific properties. In the context of this compound, computational methods can be used to:

Predict the properties of new analogues: This includes their solubility, reactivity, and conformational preferences.

Design analogues with enhanced features: For example, analogues with improved orthogonality of the protecting groups or with altered steric and electronic properties to influence peptide conformation.

Azapeptides, where the α-carbon of an amino acid is replaced by a nitrogen atom, represent one such class of analogues that can be explored computationally. researchgate.net These modifications can significantly alter the peptide backbone geometry and its biological activity. researchgate.net By combining computational design with synthetic chemistry, it will be possible to create a new generation of tailored this compound analogues for a wide range of research applications.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-L-lys(ipr,Z)-OH, and how can researchers ensure reproducibility?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, with Boc and Z groups protecting the lysine side chain. Key steps include:

  • Deprotection : Use TFA (trifluoroacetic acid) for Boc removal and H₂/Pd for Z-group hydrogenolysis.
  • Coupling : Employ DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) as activating agents.
  • Purification : Reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in H₂O/acetonitrile) ensures purity. Validate purity via NMR (¹H/¹³C) and mass spectrometry .
    • Reproducibility : Document reagent ratios, temperature, and reaction times. Cross-validate results with independent replicates and compare retention times/spectral data with literature .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what data should be prioritized?

  • Methodological Answer :

  • NMR : Confirm regiochemistry via ¹H NMR (e.g., isopropyl protons at ~1.2 ppm, Boc tert-butyl group at ~1.4 ppm).
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks.
  • HPLC : Purity >95% with baseline separation of diastereomers.
  • Data Reporting : Include solvent systems, column specifications, and integration values in tables (Example):
TechniqueKey Peaks/ParametersExpected Outcome
¹H NMRδ 1.2 (d, 6H, ipr)Confirms ipr group
ESI-MS[M+H]⁺ = 480.3 DaValidates molecular weight
  • Reference spectral libraries for cross-checking .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR) for this compound?

  • Methodological Answer :

  • Step 1 : Re-examine sample preparation (e.g., deuteration efficiency, residual solvents).
  • Step 2 : Perform 2D NMR (COSY, HSQC) to assign ambiguous peaks and identify impurities.
  • Step 3 : Compare with computational models (e.g., DFT calculations for predicted chemical shifts).
  • Step 4 : Validate via independent synthesis or alternative techniques (e.g., IR for functional groups).
  • Statistical Analysis : Use χ² tests to assess deviations from expected integration ratios .

Q. What strategies optimize this compound integration into peptide-drug conjugates without side-chain degradation?

  • Methodological Answer :

  • Protection Scheme : Use orthogonal protecting groups (e.g., ivDde for lysine ε-amino group) during SPPS.
  • Coupling Conditions : Optimize pH (6.5–7.5) and temperature (0–4°C) to minimize racemization.
  • Stability Assays : Conduct accelerated degradation studies (e.g., 37°C in PBS/serum) and monitor via LC-MS.
  • Data Interpretation : Tabulate half-life and degradation products (Example):
ConditionHalf-life (h)Major Degradation Product
PBS, pH 7.448.2 ± 2.1De-esterified lysine derivative
Human serum12.5 ± 1.8Z-group cleavage product
  • Reference peptide stability frameworks (e.g., ICH guidelines) .

Q. How should researchers design experiments to evaluate the steric effects of the isopropyl group on peptide conformational dynamics?

  • Methodological Answer :

  • Experimental Design :
  • Control : Compare with unmodified lysine or smaller alkyl variants (e.g., methyl).
  • Techniques : Circular dichroism (CD) for secondary structure, MD simulations for steric hindrance analysis.
  • Data Analysis : Use RMSD (root-mean-square deviation) and Ramachandran plots to quantify conformational changes.
  • Pitfalls : Account for solvent polarity and temperature effects on dynamics. Validate simulations with NMR NOE data .

Methodological Frameworks

Q. What criteria (e.g., FINER/PICO) should guide hypothesis formulation for studies involving this compound?

  • Methodological Answer : Apply the FINER framework:

  • Feasible : Ensure access to SPPS facilities and analytical instruments.
  • Novel : Investigate understudied applications (e.g., targeted drug delivery).
  • Ethical : Follow biosafety protocols for peptide handling.
  • Relevant : Align with trends in peptide therapeutics (e.g., improved pharmacokinetics).
    • PICO Example :
  • Population : Synthetic peptide conjugates.
  • Intervention : Incorporation of this compound.
  • Comparison : Unmodified lysine analogs.
  • Outcome : Enhanced serum stability/bioactivity .

Data Presentation Guidelines

Q. How should researchers structure tables/figures to convey synthetic and analytical data effectively?

  • Methodological Answer :

  • Tables : Label columns/rows clearly, include SEM for replicates, and highlight key findings (e.g., "Yield improved by 22% with DMF vs. DCM").
  • Figures : Use color coding for different conditions (e.g., HPLC chromatograms). Provide raw data in supplementary materials.
  • Compliance : Follow journal-specific guidelines (e.g., Beilstein J. Org. Chem. for experimental details) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.